molecular formula C13H17BrO2 B13494897 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran

4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran

Cat. No.: B13494897
M. Wt: 285.18 g/mol
InChI Key: QILHJEYCNKLMNG-UHFFFAOYSA-N
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Description

4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a 2-bromo-1-phenylethoxy group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran typically involves the reaction of 2-bromo-1-phenylethanol with tetrahydropyran under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the alcohol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process typically requires careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted phenylethoxy derivatives.

    Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.

    Reduction: Formation of phenylethanol or ethylbenzene derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and phenylethoxy group play crucial roles in its binding affinity and specificity . The compound may exert its effects through inhibition or activation of target proteins, resulting in downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethoxy group enhances its lipophilicity and potential for interactions with hydrophobic targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

4-(2-bromo-1-phenylethoxy)oxane

InChI

InChI=1S/C13H17BrO2/c14-10-13(11-4-2-1-3-5-11)16-12-6-8-15-9-7-12/h1-5,12-13H,6-10H2

InChI Key

QILHJEYCNKLMNG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC(CBr)C2=CC=CC=C2

Origin of Product

United States

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